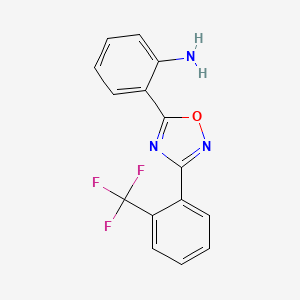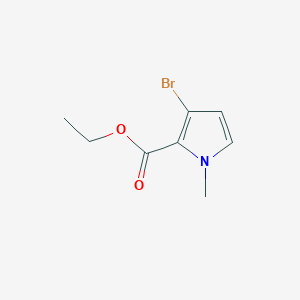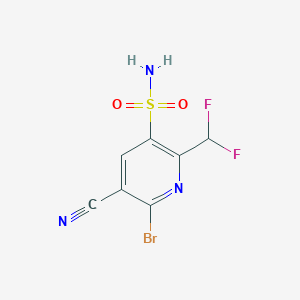
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is a pyridine derivative with the molecular formula C7H4BrF2N3O2S and a molecular weight of 312.09 g/mol . This compound is characterized by the presence of bromine, cyano, difluoromethyl, and sulfonamide functional groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the pyridine ring.
Cyanation: Introduction of a cyano group.
Difluoromethylation: Introduction of a difluoromethyl group.
Sulfonamidation: Introduction of a sulfonamide group.
Each step requires specific reagents and conditions, such as bromine for bromination, cyanide sources for cyanation, difluoromethylating agents, and sulfonamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Applications De Recherche Scientifique
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Industry: Used in the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: Similar structure but lacks the cyano and sulfonamide groups.
5-Bromo-2-(difluoromethyl)pyridine: Similar structure but lacks the cyano and sulfonamide groups.
Uniqueness
6-Bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide is unique due to the combination of bromine, cyano, difluoromethyl, and sulfonamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C7H4BrF2N3O2S |
|---|---|
Poids moléculaire |
312.09 g/mol |
Nom IUPAC |
6-bromo-5-cyano-2-(difluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H4BrF2N3O2S/c8-6-3(2-11)1-4(16(12,14)15)5(13-6)7(9)10/h1,7H,(H2,12,14,15) |
Clé InChI |
MQYUTPZGBWSBOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=C1S(=O)(=O)N)C(F)F)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


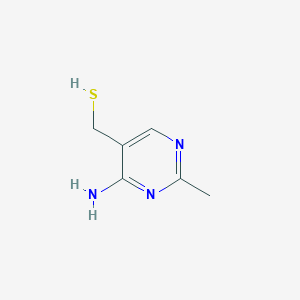
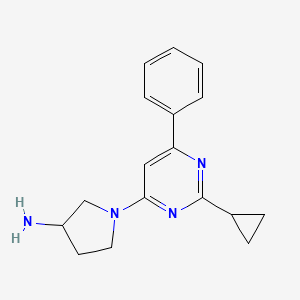
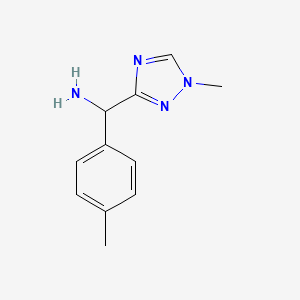
![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B11776570.png)

![2-(Difluoromethoxy)-5-iodobenzo[d]oxazole](/img/structure/B11776585.png)
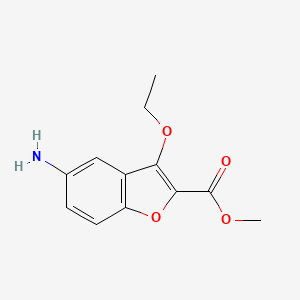
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
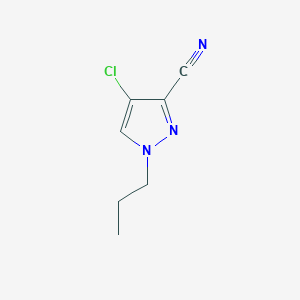
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)

![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
